N-Desmethyl Terbinafine-d7

描述

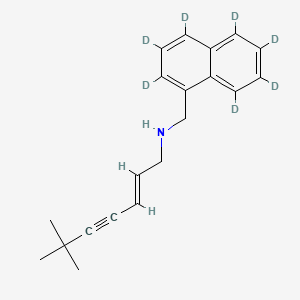

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-6,6-dimethylhept-2-en-4-yn-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJZLXQHMWUCIC-YPEAPPCBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/C#CC(C)(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metabolic Formation Pathways and Biological Significance of N Desmethyl Terbinafine

Enzymatic Elucidation of Terbinafine (B446) N-Demethylation

The conversion of terbinafine to N-desmethyl terbinafine is a critical step in its metabolic journey, primarily orchestrated by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. nih.gov The process of N-demethylation involves the removal of a methyl group from the nitrogen atom of the terbinafine molecule. nih.gov

Cytochrome P450 Isozyme Contributions to N-Demethylation

Multiple CYP isozymes are involved in the metabolism of terbinafine, with several contributing to the N-demethylation pathway. nih.govpdr.net Research has identified both major and minor players in this metabolic process, highlighting the complexity of drug metabolism in the body.

Studies have shown that CYP2C9, CYP3A4, and CYP2C19 play significant roles in the N-demethylation of terbinafine. nih.govpdr.netnih.gov While CYP3A4 is a major contributor to all three N-dealkylation pathways of terbinafine, CYP2C9 has been identified as a critical enzyme, even surpassing CYP3A4's contribution to N-demethylation. nih.govnih.gov In fact, CYP2C9 is considered the major catalyst for the initial N-demethylation reaction, accounting for approximately 50% of this metabolic step. researchgate.net

CYP3A4 also demonstrates moderate activity in this pathway, contributing about 30%. researchgate.net Although initially considered a major contributor, further research has indicated that CYP2C19 plays a less significant, though still relevant, role in terbinafine N-demethylation compared to CYP2C9 and CYP3A4. nih.govnih.gov However, other studies suggest CYP2C19 is more efficient than CYP3A4 at the N-demethylation of terbinafine. nih.govacs.org The combined actions of these enzymes account for a significant portion of the conversion of terbinafine to its metabolites. nih.gov

| Cytochrome P450 Isozyme | Relative Contribution to Terbinafine N-Demethylation | Key Findings |

|---|---|---|

| CYP2C9 | Major | Identified as a critical and major catalyst, exceeding the contribution of CYP3A4 in some studies. nih.govnih.govresearchgate.net |

| CYP3A4 | Major | A major contributor to all N-dealkylation pathways, with a moderate role in N-demethylation specifically. nih.govnih.govresearchgate.net |

| CYP2C19 | Significant | Contributes to N-demethylation, with some studies suggesting higher efficiency than CYP3A4. researchgate.netnih.govacs.org |

In Vitro Microsomal Metabolism Studies

In vitro studies using human liver microsomes have been instrumental in elucidating the metabolic pathways of terbinafine. nih.govnih.gov These studies have confirmed that N-demethylation is a major metabolic route. nih.govscialert.net By incubating terbinafine with human liver microsomes, researchers have been able to identify and quantify the formation of N-desmethyl terbinafine. nih.govresearchgate.net

These experiments have also allowed for the determination of kinetic parameters, such as K_m and V_max values, for the different metabolic pathways. nih.gov Such data provide a quantitative measure of the efficiency of each enzymatic reaction. Furthermore, the use of specific chemical inhibitors for different CYP isozymes in these microsomal systems has helped to pinpoint the relative contributions of each enzyme to terbinafine metabolism. nih.govnih.gov

| Study Type | Key Findings | Significance |

|---|---|---|

| Human Liver Microsome Assays | Confirmed N-demethylation as a major metabolic pathway of terbinafine. nih.govscialert.net | Provides a model system to study drug metabolism outside of a living organism. |

| Kinetic Analysis (K_m, V_max) | Quantified the efficiency of the enzymatic reactions involved in terbinafine metabolism. nih.gov | Allows for a comparative assessment of different metabolic pathways. |

| CYP Isozyme Inhibition Studies | Identified the specific cytochrome P450 enzymes responsible for N-demethylation. nih.govnih.gov | Helps to predict potential drug-drug interactions. |

Computational Modeling and Prediction of Metabolic Transformations

Computational modeling has emerged as a powerful tool to predict and understand the metabolic fate of drugs like terbinafine. researchgate.netacs.org These models can simulate the interaction between the drug molecule and the active sites of various CYP enzymes, predicting the likelihood of different metabolic reactions. nih.govresearchgate.net

For terbinafine, computational models have successfully predicted that N-demethylation to form N-desmethyl terbinafine is a highly probable metabolic pathway. researchgate.netnih.gov Some deep learning models have even predicted a high probability for the N-demethylation of terbinafine to yield desmethyl-terbinafine. nih.gov While these models provide valuable qualitative insights and can agree with experimental findings on the significance of certain pathways, they may not always accurately extrapolate to quantitative kinetic constants. nih.govacs.org Nevertheless, they serve as a cost-effective and rapid method to assess potential metabolic pathways and guide further experimental investigation. nih.govnih.gov

N-Desmethyl Terbinafine as a Principal Terbinafine Metabolite

Detection and Quantification in Biological Matrices

The accurate detection and quantification of N-Desmethyl Terbinafine in various biological matrices such as plasma, serum, and tissues are essential for pharmacokinetic and metabolic studies. nih.govnih.gov Various analytical methods, predominantly based on high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), have been developed for this purpose. researchgate.netnih.gov

HPLC methods often utilize a reversed-phase C18 column for separation. nih.govresearchgate.net One such method for determining Terbinafine and its desmethyl metabolite in human plasma involves liquid-liquid extraction followed by an aqueous back-extraction before injection into the HPLC system. researchgate.net The mobile phase typically consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, with UV detection commonly set around 224 nm. nih.govresearchgate.netresearchgate.net A validated HPLC method for rat tissues used a mobile phase of acetonitrile and water (40:60) containing orthophosphoric acid and triethylamine (B128534), also with UV detection at 224 nm. researchgate.net This method achieved a limit of quantification (LOQ) of 10 ng/g in most tissues and 100 ng/g in skin. researchgate.net

More recent and sensitive methods employ UPLC-MS/MS, which offers higher selectivity and lower detection limits. researchgate.net A UPLC-MS/MS method for rat plasma used a BEH C18 column and a mobile phase of acetonitrile and water with formic acid and ammonia. researchgate.net Detection was performed with a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, tracking the specific mass transition of m/z 278.32→141.13 for N-Desmethylterbinafine. researchgate.net This highly sensitive assay achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL in plasma. researchgate.net In such mass spectrometry-based assays, N-Desmethyl Terbinafine-d7 is the ideal internal standard, as its deuterium (B1214612) labels give it a distinct mass, allowing it to be differentiated from the endogenous metabolite while behaving identically during extraction and ionization, thereby ensuring analytical accuracy. pharmaffiliates.comscbt.com

Below is a table summarizing various analytical methods used for the quantification of N-Desmethyl Terbinafine.

| Analytical Method | Biological Matrix | Extraction/Separation Details | Detection | Linear Range / LOQ | Reference(s) |

| HPLC | Human Plasma | Liquid-liquid extraction with aqueous back-extraction. Mobile phase: acetonitrile/triethylamine/orthophosphoric acid (50:50). | UV at 224 nm | 2-1000 ng/mL | researchgate.net |

| HPLC | Rat Tissues (various) | Homogenization and liquid-liquid extraction. C18 column with acetonitrile/water (40:60) mobile phase. | UV at 224 nm | 10-600 ng/g (LOQ: 10 ng/g) | researchgate.net |

| HPLC | Rat Skin | NaOH dissolution and liquid-liquid extraction. C18 column with acetonitrile/water (40:60) mobile phase. | UV at 224 nm | 100-3000 ng/g (LOQ: 100 ng/g) | researchgate.net |

| UPLC-MS/MS | Rat Plasma | Protein precipitation with acetonitrile. BEH C18 column with acetonitrile/water (70:30) mobile phase. | ESI+ in MRM mode (m/z 278.32→141.13) | 0.1-25 ng/mL (LLOQ: 0.05 ng/mL) | researchgate.net |

| chiral LC-MS/MS | River Water | - | Triple quadrupole tandem mass spectrometry | Low ng/L MQLs | rsc.org |

Subsequent Metabolic Conversions and Intermediacy

Following its formation from Terbinafine, N-Desmethyl Terbinafine serves as a crucial metabolic intermediate that undergoes further biotransformation into secondary metabolites. scialert.netresearchgate.netnih.gov The metabolic fate of N-Desmethyl Terbinafine is characterized by several competing pathways, leading to a variety of downstream products. nih.govnih.gov

One of the most significant subsequent metabolic routes is the N-dealkylation of N-Desmethyl Terbinafine to form the reactive aldehyde metabolite, 6,6-dimethyl-2-hepten-4-ynal (TBF-A). researchgate.netnih.govnih.gov This conversion is catalyzed by several cytochrome P450 enzymes, including CYP2A6, 2B6, 2C8, 2C19, and 3A4. nih.govacs.org The formation of TBF-A is of particular interest in toxicological studies. nih.govnih.gov

Simultaneously, N-Desmethyl Terbinafine is a substrate for a competing pathway that also involves N-dealkylation but results in the formation of 1-naphthaldehyde. researchgate.netnih.govnih.gov This pathway is generally considered less efficient than the one leading to TBF-A. researchgate.net

In addition to these dealkylation reactions, N-Desmethyl Terbinafine can undergo oxidation. It is converted into N-desmethyl-carboxyterbinafine (also known as SDZ 280-047), which is a major hydrophilic metabolite found in urine. nih.govnih.govrsc.org The formation of N-desmethyl-carboxyterbinafine represents a significant elimination pathway. nih.gov Furthermore, N-Desmethyl Terbinafine can be hydroxylated to form hydroxydesmethyl-terbinafine or converted to desmethyl-terbinafine dihydrodiol. scialert.netnoahrflynn.com

Advanced Analytical Methodologies for N Desmethyl Terbinafine D7 Quantification

Principles of Stable Isotope Internal Standard Application in Mass Spectrometry

The use of stable isotope-labeled internal standards (SIL-ISs) is widely recognized as the gold standard in quantitative analysis, particularly in complex biological matrices. oup.com N-Desmethyl Terbinafine-d7 serves as an ideal internal standard for the quantification of N-Desmethyl Terbinafine (B446) due to its chemical and physical properties being nearly identical to the analyte of interest, with the key difference being its mass. musechem.comyoutube.com This subtle but crucial distinction allows for its differentiation by a mass spectrometer. youtube.com

Enhancing Analytical Accuracy and Reproducibility

The fundamental principle behind using a SIL-IS like this compound is to correct for variations that can occur during sample preparation and analysis. musechem.comfiveable.me By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any loss of the analyte during extraction, handling, or injection will be mirrored by a proportional loss of the internal standard. musechem.comwaters.com This co-variance allows for the calculation of a response ratio (analyte peak area / internal standard peak area), which remains constant even if the absolute signal intensities fluctuate. This normalization process significantly improves the accuracy and reproducibility of the quantitative results. musechem.comfiveable.menih.gov The use of SIL-IS is a cornerstone of accurate quantitation in LC-MS/MS assays. chromatographyonline.com

Studies have demonstrated that implementing a SIL internal standard can significantly improve the precision of an analytical method. scispace.com For instance, the variance in measurements can be significantly lower when a SIL internal standard is used compared to an analogous, non-isotopically labeled standard. scispace.com This enhanced precision is crucial for reliable pharmacokinetic and bioequivalence studies. nih.gov

Mitigation of Matrix Effects and Ionization Variability

Biological samples such as plasma, urine, and tissue homogenates are inherently complex, containing numerous endogenous components that can interfere with the ionization of the target analyte in the mass spectrometer's ion source. oup.comwaters.com This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification. waters.com

A key advantage of using this compound is its ability to effectively compensate for these matrix effects. musechem.comchromatographyonline.com Since the deuterated standard co-elutes with the unlabeled analyte and shares almost identical physicochemical properties, it is subjected to the same matrix-induced ionization suppression or enhancement. waters.comlgcstandards.com Consequently, the ratio of the analyte to the internal standard remains unaffected, leading to more accurate and reliable quantification even in the presence of significant matrix interference. musechem.comchromatographyonline.com This is a major advantage over using structurally similar but non-isotopic internal standards, which may not experience the same degree of matrix effect. youtube.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development for this compound

The development of a robust and reliable LC-MS/MS method is paramount for the accurate quantification of N-Desmethyl Terbinafine using its deuterated internal standard. This involves optimizing both the sample preparation and the chromatographic and mass spectrometric conditions.

Optimized Sample Preparation for Diverse Biological Samples

The initial step in the analysis of biological samples is the extraction of the analyte and internal standard from the complex matrix. The goal is to remove interfering substances while ensuring high and reproducible recovery of the target compounds. The two most common techniques for this purpose are liquid-liquid extraction (LLE) and protein precipitation (PP). ijnrd.orgresearchgate.net

Liquid-liquid extraction is a widely used technique for the purification and concentration of analytes from biological fluids. nih.gov This method involves the partitioning of the analyte and internal standard from the aqueous biological matrix into an immiscible organic solvent.

For the analysis of terbinafine and its metabolites, various LLE protocols have been developed. A common approach involves the extraction from plasma using a mixture of an organic solvent and a modifier. For instance, a mixture of ethyl acetate (B1210297) and n-hexane (e.g., 80:20, v/v) has been successfully used to extract terbinafine and its deuterated internal standard from human plasma. nih.govresearchgate.net Another reported solvent system is a mixture of methyl tertiary butyl ether and hexane (B92381) (e.g., 70:30, v/v). nih.gov The choice of solvent is critical and is optimized to ensure efficient extraction of both the analyte and the internal standard.

The following table summarizes representative LLE methodologies used in the analysis of terbinafine, which are applicable to its N-desmethyl metabolite.

| Biological Matrix | Extraction Solvent(s) | Key Findings | Reference |

| Human Plasma | Ethyl acetate-n-hexane (80:20, v/v) | High recovery and sensitivity for terbinafine and terbinafine-d7. | nih.govresearchgate.net |

| Human Plasma | Methyl tertiary butyl ether-hexane (70:30, v/v) | Effective for high-throughput analysis with a short runtime. | nih.gov |

| Rat Tissues | Hexane | Suitable for tissue homogenates after initial processing. | researchgate.net |

This table presents a selection of methodologies and is not exhaustive.

Protein precipitation is a simpler and often faster method of sample preparation compared to LLE. pensoft.net It involves adding a water-miscible organic solvent, such as acetonitrile (B52724) or methanol (B129727), to the biological sample (e.g., plasma) to denature and precipitate proteins. ijnrd.orgpensoft.net After centrifugation, the clear supernatant containing the analyte and internal standard is injected into the LC-MS/MS system.

Acetonitrile is a frequently used precipitating agent for the analysis of terbinafine and its metabolites. ijnrd.orgresearchgate.netresearchgate.netnih.gov This technique has been shown to be effective for sample preparation in bioequivalence studies of terbinafine. researchgate.netnih.gov In some methods, the supernatant is directly injected for analysis without further filtration, which can increase throughput. nih.gov

The following table provides an overview of protein precipitation techniques employed for terbinafine analysis.

| Biological Matrix | Precipitating Agent | Key Findings | Reference |

| Human Plasma | Acetonitrile | Simple, rapid, and suitable for high-throughput analysis. | ijnrd.orgresearchgate.netresearchgate.netnih.gov |

| Human Plasma | Methanol | Used for the analysis of terbinafine and its metabolites with electrochemical or UV detection. | nih.gov |

| Human Serum | Acetonitrile | Uncomplicated sample preparation for simultaneous analysis of multiple antifungal agents. | pensoft.net |

This table presents a selection of methodologies and is not exhaustive.

Chromatographic Separation Parameters and Optimization

The selection of the stationary phase is critical for achieving optimal separation of this compound from other compounds in the sample. C18 and BEH C18 columns are frequently employed for the analysis of terbinafine and its related compounds due to their reversed-phase characteristics, which are well-suited for separating moderately polar to nonpolar analytes. researchgate.netresearchgate.net

Research has demonstrated the successful use of various C18 columns for the simultaneous determination of terbinafine and N-desmethyl terbinafine. researchgate.net Specifically, Acquity UPLC BEH C18 columns (e.g., 50 x 2.1 mm, 1.7 µm) have been utilized in high-throughput UPLC-MS/MS methods. researchgate.net The smaller particle size of the BEH C18 stationary phase contributes to higher efficiency and resolution in separations.

Interactive Table: Stationary Phases Used in Terbinafine Analysis

| Stationary Phase | Column Dimensions | Particle Size | Application |

| C18 | - | - | Simultaneous determination of terbinafine and N-desmethyl terbinafine in rat tissues. researchgate.net |

| BEH C18 | 50 x 2.1 mm | 1.7 µm | High-throughput UPLC-MS/MS for terbinafine in human plasma. researchgate.net |

| Symmetry C18 | 50 x 4.6 mm | 5 µm | Analysis of related analytes under gradient conditions. researchgate.net |

| ZORBAX Eclips XDB C18 | 150 mm×4.6 mm | 3.5 μm | Stability-indicating assay of terbinafine. nih.gov |

| Hypersil GOLD C18 | 50 mm x 2.1 mm | 1.7 μm | Analysis of terbinafine with a short run time. ijnrd.org |

The mobile phase composition and elution mode are tailored to achieve efficient separation. For the analysis of terbinafine and its deuterated analogue, a combination of an organic solvent and an aqueous buffer is typically used.

Common mobile phase constituents include:

Organic Phase: Acetonitrile or methanol are frequently used organic modifiers. researchgate.netnih.govijnrd.org

Aqueous Phase: This often contains additives like formic acid or ammonium (B1175870) formate (B1220265) to control the pH and improve peak shape. researchgate.netijnrd.org For instance, a mobile phase of 0.1% formic acid in water has been used. ijnrd.org Another example is 8.0 mM ammonium formate with the pH adjusted to 3.5. researchgate.net

Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all compounds of interest with good resolution. nih.govijnrd.org However, isocratic elution, where the mobile phase composition remains constant, has also been successfully applied. researchgate.net

Interactive Table: Examples of Mobile Phase Compositions and Elution Modes

| Organic Phase | Aqueous Phase | Elution Mode |

| Acetonitrile | 8.0 mM ammonium formate, pH 3.5 | Isocratic (85:15, v/v) researchgate.net |

| Methanol | 0.1% formic acid in water | Gradient ijnrd.org |

| Acetonitrile and Methanol | Buffer (0.2% triethylamine (B128534) in water, pH 7.5) | Gradient nih.gov |

| Acetonitrile | Water (containing 0.02 M orthophosphoric acid and 0.01 M triethylamine) | Isocratic (40:60) researchgate.net |

For high-throughput analysis, minimizing the run time without compromising the quality of the separation is a key objective. This is often achieved by using higher flow rates in conjunction with shorter columns and smaller particle sizes, characteristic of UPLC systems.

Flow rates for the analysis of terbinafine and its analogues can vary. For instance, a flow rate of 0.8 mL/min has been used with a gradient elution program on a C18 column. ijnrd.org In some UPLC methods, flow rates can be optimized to achieve very short run times. For example, a UPLC method using a BEH C18 column achieved a short analysis time, which is a significant advantage for bioequivalence studies. researchgate.net Another method reported a chromatographic run time of just 3 minutes. researchgate.net

Mass Spectrometric Detection and Quantitative Analysis of this compound

Electrospray ionization (ESI) is the most common ionization technique for the analysis of terbinafine and its metabolites by mass spectrometry. ESI is a soft ionization method that typically produces protonated molecules [M+H]+, which are then detected by the mass spectrometer.

For the analysis of this compound and related compounds, ESI is almost exclusively operated in the positive ion mode. researchgate.netijnrd.org This is because the amine functional group in the molecule is readily protonated, leading to a strong signal and high sensitivity. The positive ion mode allows for the detection of the [M+H]+ ions of the analytes. nsf.gov

In tandem mass spectrometry (MS/MS), specific precursor-to-product ion transitions are monitored for both the analyte and its deuterated internal standard, like this compound. This technique, known as multiple reaction monitoring (MRM), provides excellent selectivity and is crucial for accurate quantification in complex biological samples. For example, the MRM transition for terbinafine has been reported as m/z 292.5→141.1, while the transition for the terbinafine-d7 internal standard is m/z 299.5→148.1. researchgate.net

Selection and Optimization of Multiple Reaction Monitoring (MRM) Transitions

The cornerstone of a selective and sensitive LC-MS/MS method is the selection of appropriate Multiple Reaction Monitoring (MRM) transitions. This process involves the selection of a precursor ion, typically the protonated molecule [M+H]⁺ in positive ionization mode, and a specific product ion generated through collision-induced dissociation (CID).

For N-Desmethyl Terbinafine, which has a molecular weight of 277.40 g/mol , the precursor ion is [C₂₀H₂₃N+H]⁺ with an m/z of 278.4. Upon fragmentation, a common and stable product ion is the naphthylmethyl cation ([C₁₁H₉]⁺) at m/z 141.1, which is also a characteristic fragment of the parent drug, Terbinafine.

For the deuterated analog, this compound, the seven deuterium (B1214612) atoms are located on the naphthalene (B1677914) ring. This results in a 7 Dalton mass shift for both the precursor ion and the naphthyl-containing fragment. The optimization process involves:

Analyte Infusion : A standard solution of the analyte is infused directly into the mass spectrometer to obtain the full scan mass spectrum and confirm the mass of the precursor ion.

Product Ion Scanning : The selected precursor ion is fragmented using a range of collision energies, and the resulting product ion spectrum is analyzed to identify the most intense and stable fragment.

Transition Selection : The most suitable precursor-product ion pair is chosen for the MRM method.

Based on this established fragmentation pattern, the following MRM transitions are selected and optimized for quantification:

Tuning of Mass Spectrometer Parameters (e.g., Collision Energy, Cone Voltage)

To maximize the signal response for the selected MRM transition, key mass spectrometer parameters must be fine-tuned. This optimization is performed for each specific analyte and instrument.

Cone Voltage (or Declustering Potential) : This voltage is applied at the ion source and is optimized to maximize the intensity of the precursor ion entering the mass analyzer while minimizing in-source fragmentation.

Collision Energy (CE) : This parameter controls the energy applied in the collision cell to fragment the precursor ion. The CE is systematically varied to find the optimal value that yields the highest intensity for the chosen product ion.

The optimization process involves monitoring the MRM signal intensity while adjusting each parameter. The values that produce the most intense and reproducible signal are then fixed for the final analytical method. While optimal values are instrument-dependent, a typical optimization process would yield specific voltages for the MRM transitions of this compound.

Robust Method Validation for this compound Quantification

A developed analytical method must undergo rigorous validation to demonstrate its reliability, accuracy, and precision for its intended purpose. The validation is performed according to guidelines from regulatory bodies.

Assessment of Selectivity and Specificity

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix, such as metabolites, impurities, or endogenous substances.

Methodology : Specificity is evaluated by analyzing at least six different blank lots of the biological matrix (e.g., human plasma). These are screened for interfering peaks at the retention time of this compound and its corresponding non-labeled analyte.

Acceptance Criteria : The response of any interfering peak in the blank samples should be less than 20% of the response of the Lower Limit of Quantification (LOQ) for the analyte and less than 5% for the internal standard.

Establishment of Linearity and Calibration Range

Linearity demonstrates the direct proportionality between the analyte concentration and the instrument's response over a defined range.

Methodology : A calibration curve is constructed by analyzing a series of calibration standards prepared by spiking a blank matrix with known concentrations of the analyte. The curve typically consists of a blank sample, a zero sample (blank + internal standard), and at least six to eight non-zero concentration levels. The analyte/internal standard peak area ratio is plotted against the nominal concentration.

Acceptance Criteria : The simplest regression model that adequately describes the concentration-response relationship is used, often a linear regression with a weighting factor (e.g., 1/x or 1/x²). The correlation coefficient (r²) should be consistently greater than 0.99. For each calibration standard, the back-calculated concentration must be within ±15% of the nominal value (±20% at the LOQ).

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision.

Methodology : The LOQ is established as the lowest concentration on the calibration curve. Its response must be identifiable, discrete, and reproducible with a signal-to-noise ratio of at least 10. The LOD is often determined as the concentration that yields a signal-to-noise ratio of 3.

Acceptance Criteria : The analyte response at the LOQ must be at least five times the response of a blank sample. The precision (%CV) should not exceed 20%, and the accuracy (%RE) should be within ±20% of the nominal value.

Note: Values are representative and based on similar analytes; actual values are method-dependent.

Evaluation of Accuracy and Precision

Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter or reproducibility among multiple measurements of the same sample.

Methodology : Accuracy and precision are evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n≥5) on multiple days (inter-day) and within the same day (intra-day).

Acceptance Criteria : For both intra-day and inter-day assessments, the precision, expressed as the coefficient of variation (%CV), should not exceed 15%. The accuracy, expressed as the relative error (%RE), should be within ±15% of the nominal concentration. For the LOQ level, these limits are relaxed to ≤20% for precision and ±20% for accuracy.

One study reported intra- and inter-batch precision of less than 8.2% and accuracy deviations between -6.5% and 10.2% for a related compound, demonstrating high method performance. researchgate.net

Quantification of Analytical Recovery and Matrix Effects

The accurate quantification of this compound in complex samples, such as biological fluids and tissues, is critically dependent on the assessment of analytical recovery and matrix effects. Matrix effects, which are the alteration of ionization efficiency by co-eluting substances, can lead to inaccurate quantification if not properly addressed. The use of a stable isotope-labeled internal standard like this compound is a primary strategy to compensate for these effects.

Method validation according to regulatory guidance includes rigorous testing for recovery and matrix effects. nih.gov For instance, in the development of a UPLC-MS/MS method for Terbinafine in human plasma, Terbinafine-d7 was used as the internal standard. nih.gov The recovery of the analyte and internal standard is determined by comparing the analytical response of an extracted sample to the response of a non-extracted standard of the same concentration. The matrix effect is evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of a pure standard solution. rsc.org

Studies have shown that techniques like liquid-liquid extraction and solid-phase extraction are employed to minimize matrix interferences. researchgate.net For example, a method for determining Terbinafine in human plasma utilized a liquid-liquid extraction with an ethyl acetate-n-hexane mixture. nih.gov The validation of such methods ensures that the accuracy and precision of the quantification are within acceptable limits, typically with a coefficient of variation (CV) below 15%. nih.govresearchgate.net

Table 1: Parameters for Assessing Analytical Recovery and Matrix Effects

| Parameter | Description | Typical Acceptance Criteria |

| Analyte Recovery | The efficiency of the extraction procedure for the analyte from the matrix. | Consistent, precise, and reproducible |

| Internal Standard Recovery | The extraction efficiency of the stable isotope-labeled internal standard. | Similar to analyte recovery |

| Matrix Factor | A quantitative measure of the matrix effect, calculated as the ratio of the analyte peak response in the presence of matrix to the peak response in the absence of matrix. | Typically between 0.85 and 1.15 |

| Coefficient of Variation (CV%) | The relative standard deviation of the matrix factor across different lots of the biological matrix. | ≤ 15% |

Stability Assessment of this compound in Various Matrices

Ensuring the stability of this compound in various biological matrices under different storage and handling conditions is crucial for reliable quantification. Stability studies are a mandatory part of method validation and typically investigate the analyte's stability under several conditions. nih.gov

These stability assessments include:

Freeze-Thaw Stability: Evaluating the stability of the analyte after multiple cycles of freezing and thawing, which can occur during sample handling and storage.

Short-Term (Bench-Top) Stability: Assessing the stability of the analyte in the matrix at room temperature for a period that simulates the sample preparation process.

Long-Term Stability: Determining the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.

Post-Preparative Stability: Evaluating the stability of the processed samples in the autosampler before injection into the analytical instrument.

For Terbinafine and its metabolites, stability has been assessed in various matrices, including plasma and tissues. nih.govresearchgate.net For instance, a UPLC-MS/MS method for Terbinafine in human plasma demonstrated the stability of the analyte and its deuterated internal standard under various conditions, with results falling within acceptable accuracy and precision ranges. nih.gov Stability-indicating methods are also developed to separate the drug from its degradation products under stress conditions like acidic, basic, and oxidative environments. nih.govresearchgate.net

Table 2: Conditions for Stability Assessment of Analytes in Biological Matrices

| Stability Test | Conditions | Purpose |

| Freeze-Thaw Stability | Multiple freeze-thaw cycles (e.g., 3 cycles at -20°C to room temperature) | To simulate the effect of repeated freezing and thawing of samples. |

| Short-Term (Bench-Top) Stability | Stored at room temperature for a specified duration (e.g., 4-24 hours) | To ensure the analyte is stable during sample processing. |

| Long-Term Stability | Stored at low temperatures (e.g., -20°C or -80°C) for an extended period (e.g., several months) | To determine appropriate long-term storage conditions. |

| Post-Preparative Stability | Stored in the autosampler at a controlled temperature (e.g., 4°C) for a specified duration | To ensure the analyte is stable in the processed sample prior to analysis. |

Complementary and Advanced Analytical Techniques

Beyond standard HPLC-MS/MS, several advanced analytical techniques offer enhanced capabilities for the analysis of this compound and related compounds.

Ultra-High Performance Liquid Chromatography (UHPLC) Integration

The integration of Ultra-High Performance Liquid Chromatography (UHPLC) has significantly improved the speed and efficiency of analyzing Terbinafine and its metabolites. nih.govresearchgate.net UHPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher mobile phase flow rates and results in faster analysis times and improved resolution compared to conventional HPLC. researchgate.netresearchgate.net

A high-throughput and sensitive UPLC-MS/MS method was developed for the determination of Terbinafine in human plasma, using Terbinafine-d7 as the internal standard. nih.gov This method achieved a short analysis time, which is a major advantage for high-throughput applications like bioequivalence studies. nih.gov The chromatographic separation was performed on a BEH C18 column (50 × 2.1 mm, 1.7 μm), highlighting the use of sub-2 µm particle columns characteristic of UHPLC. nih.gov The rapid analysis time, often under 4 minutes, allows for the processing of a large number of samples in a shorter period. researchgate.net

Chiral Chromatography for Stereoselective Analysis of Related Compounds

Terbinafine possesses a chiral center, and its enantiomers can exhibit different pharmacological and toxicological profiles. Chiral chromatography is essential for the stereoselective analysis of Terbinafine and its metabolites, allowing for the separation and quantification of individual enantiomers. researchgate.netresearchgate.net This is crucial as the biological activity and metabolic fate of a drug can be enantiomer-dependent.

Recent analytical methods have been developed for the combined separation of achiral and chiral antifungal agents and their metabolites using chiral chromatography coupled with tandem mass spectrometry. researchgate.net These methods utilize specialized chiral stationary phases, such as those based on macrocyclic glycopeptides, to achieve enantiomeric separation. researchgate.net Such analyses are important for understanding the stereochemistry of antifungal agents in various matrices, including environmental samples where enantiomeric enrichment can occur. researchgate.net

MALDI-Mass Spectrometry Imaging (MALDI-MSI) for Tissue Distribution Research

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique for visualizing the spatial distribution of drugs and their metabolites within tissue sections. acs.orgresearchgate.net This label-free method provides valuable information on where a compound localizes in a specific tissue, which is crucial for understanding its mechanism of action and potential toxicity.

MALDI-MSI has been successfully used to investigate the distribution of Terbinafine in skin models and human nails. acs.orgspringermedizin.de In one study, MALDI-MSI was used to quantify and image the distribution of Terbinafine hydrochloride in a living skin equivalent model. researchgate.netshu.ac.uknih.gov The results from MALDI-MSI were comparable to those obtained from traditional LC-MS/MS analysis of tissue homogenates, demonstrating the quantitative capabilities of the imaging technique. acs.orgnih.gov The use of an internal standard, such as Terbinafine-d7, can be incorporated into the MALDI-MSI workflow to improve the accuracy of quantification. shu.ac.uk This technique has also been employed to compare the penetration profiles of different antifungal agents in human toenails. springermedizin.de

Applications of N Desmethyl Terbinafine D7 in Preclinical Drug Metabolism and Pharmacokinetic Research

In Vitro Metabolic Stability Assays Utilizing Liver Microsomes

Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. nih.govacs.org They are a standard tool for evaluating the metabolic fate of new chemical entities. In this context, N-Desmethyl Terbinafine-d7 is instrumental for quantifying the formation of the N-desmethyl metabolite of terbinafine (B446).

In vitro intrinsic clearance (CLint) is a measure of the intrinsic metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. It is determined by incubating the parent drug (terbinafine) with liver microsomes and measuring the rate of metabolite formation or parent drug depletion over time. tandfonline.com

In these assays, this compound is added to the reaction samples at a known concentration during the quenching step (e.g., with acetonitrile) to serve as an internal standard. nih.govresearchgate.net This allows for precise LC-MS quantification of the N-Desmethyl Terbinafine formed. The rate of its formation is then used in calculations to determine the CLint value for the N-demethylation pathway. researchgate.netnih.gov This parameter is crucial for predicting in vivo hepatic clearance and the potential for drug accumulation. tandfonline.com

Table 1: Example Data for In Vitro Clearance Determination

| Parameter | Description | Example Value |

|---|---|---|

| Substrate | Drug being metabolized | Terbinafine |

| System | In Vitro Model | Rat Liver Microsomes |

| Metabolite | Product being measured | N-Desmethyl Terbinafine |

| Internal Standard | For accurate quantification | This compound |

| CLint (N-demethylation) | Intrinsic Clearance | 25 µL/min/mg protein |

This table is illustrative, based on typical experimental setups.

To understand which specific CYP enzymes are responsible for terbinafine's N-demethylation (a process known as reaction phenotyping), experiments are conducted using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsomes. nih.govnih.gov N-demethylation of terbinafine is a significant metabolic pathway. nih.govscialert.net Studies have identified that multiple CYP enzymes, including CYP2C9, CYP1A2, CYP2C19, and CYP3A4, are involved in the metabolism of terbinafine, with N-demethylation being primarily mediated by CYP2C9, CYP2C8, and CYP1A2. nih.govacs.org

In these kinetic studies, this compound is the essential tool for accurately quantifying the rate of N-Desmethyl Terbinafine formation at various terbinafine concentrations. nih.gov This data allows for the calculation of key enzyme kinetic parameters, the Michaelis constant (Km) and maximum reaction velocity (Vmax). researchgate.net These values reveal the enzyme's affinity for the substrate and its maximum metabolic rate, providing deep insight into the drug's metabolic profile. researchgate.netnih.gov

Table 2: Enzyme Kinetic Parameters for Terbinafine N-Demethylation by Major Human CYPs

| Enzyme | Km (µM) | Vmax (nmol/h/mg protein) | Catalytic Efficiency (Vmax/Km) |

|---|---|---|---|

| CYP1A2 | 18.5 | 45 | 2.43 |

| CYP2C9 | 10.2 | 82 | 8.04 |

| CYP2C19 | 25.1 | 60 | 2.39 |

| CYP3A4 | 27.8 | 35 | 1.26 |

Data synthesized from findings reported in preclinical studies. nih.govnih.gov The use of an internal standard like this compound is critical for the accuracy of these measurements.

Comparative Metabolic Profiling Across Diverse Species

The metabolism of a drug can vary significantly between preclinical animal models (e.g., rats, dogs, minipigs) and humans. fda.gov Understanding these differences is vital for selecting appropriate animal models and for extrapolating animal data to predict human pharmacokinetics. nih.govfda.gov this compound facilitates the precise comparative quantification of the N-desmethyl metabolite produced in liver microsomes from different species. nih.gov

For example, while the metabolic pathways of terbinafine are generally similar across species, the primary routes of excretion can differ; in mice, rats, and dogs, excretion is mainly through feces, whereas in rabbits and humans, urine is the major route. fda.gov By using this compound as an internal standard, researchers can generate reliable, comparative data on the rate and extent of N-demethylation, helping to validate the use of a particular animal model for human metabolic studies. nih.govacs.org

Pharmacokinetic Characterization in Non-Human Animal Models

Pharmacokinetic (PK) studies in animals are essential to understand how a drug and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) by a living organism.

In a typical preclinical PK study, animals such as rats or cats are administered terbinafine, and blood samples are collected at specific time points. nih.govnih.gov To analyze the concentration of the N-Desmethyl Terbinafine metabolite in these plasma samples, this compound is added as an internal standard during sample processing. ijnrd.orgresearchgate.net This is crucial for correcting any analyte loss during the extraction procedure and for normalizing instrumental variations in the LC-MS/MS analysis. researchgate.netnih.gov The result is an accurate plasma concentration-time profile for the metabolite, which is fundamental to understanding its in vivo behavior. nih.gov

Table 3: Illustrative Plasma Concentration Data for N-Desmethyl Terbinafine in a Rat Model

| Time Post-Dose (hours) | N-Desmethyl Terbinafine Conc. (ng/mL) |

|---|---|

| 0.5 | 15.2 |

| 1.0 | 45.8 |

| 2.0 | 78.5 |

| 4.0 | 65.1 |

| 8.0 | 33.7 |

| 12.0 | 18.9 |

| 24.0 | 5.3 |

This table represents hypothetical data from a preclinical PK study where this compound would be used as the internal standard for quantification.

The plasma concentration-time data, acquired with the aid of this compound, is used to calculate key pharmacokinetic parameters for the metabolite itself. nih.gov These parameters include its maximum observed plasma concentration (Cmax), the time to reach that concentration (Tmax), and the total drug exposure over time, represented by the area under the concentration-time curve (AUC). nih.gov

Table 4: Key Pharmacokinetic Parameters for N-Desmethyl Terbinafine Metabolite

| Parameter | Description | Typical Value (Rat Model) |

|---|---|---|

| Cmax | Maximum Plasma Concentration | ~80 ng/mL |

| Tmax | Time to Reach Cmax | ~2 hours |

| AUC(0-t) | Area Under the Curve | ~550 ng*h/mL |

| t1/2 | Elimination Half-life | ~7 hours |

This table is a representative example of metabolite PK parameters derived from data collected using this compound as an internal standard.

Investigation of Tissue Distribution (e.g., Rat Tissues)

In preclinical research, understanding how a drug and its metabolites distribute throughout the body is fundamental to assessing efficacy and potential toxicity. Due to its highly lipophilic and keratophilic nature, terbinafine and its metabolite N-desmethyl terbinafine extensively distribute into various tissues. nih.govnih.gov Rat models are frequently employed to study this distribution. nih.govnih.govnih.gov

The quantification of N-desmethyl terbinafine in diverse tissue homogenates—such as liver, skin, adipose tissue, and muscle—presents significant analytical challenges due to matrix effects. amolf.nlresearchgate.net The use of this compound as an internal standard is crucial for overcoming these challenges. amolf.nlmdpi.com Because the deuterated standard is chemically identical to the analyte, it exhibits the same behavior during sample extraction, chromatographic separation, and ionization in the mass spectrometer. mdpi.comresearchgate.net By adding a known amount of this compound to each tissue sample prior to processing, researchers can normalize for any variability in sample preparation and instrument response. This allows for the precise measurement of the N-desmethyl terbinafine concentration in each tissue. researchgate.netresearchgate.net

Studies in Sprague-Dawley rats have demonstrated that terbinafine preferentially distributes to adipose tissue and skin. nih.gov Following intravenous administration, the tissue-to-plasma partition coefficients (Kp), a measure of relative distribution, were highest in these tissues. nih.gov The accurate determination of N-desmethyl terbinafine concentrations in these and other tissues, facilitated by its deuterated internal standard, is essential for building comprehensive physiologically based pharmacokinetic (PB-PK) models. nih.gov These models help predict drug disposition in humans. nih.gov

Table 1: Example of Terbinafine and N-Desmethyl Terbinafine Concentrations in Rat Tissues This table represents typical data obtained from preclinical studies. The accurate quantification of N-Desmethyl Terbinafine in such studies is critically dependent on the use of a stable isotope-labeled internal standard like this compound.

| Tissue | Terbinafine Concentration (ng/g) | N-Desmethyl Terbinafine Concentration (ng/g) |

| Liver | 450 | 120 |

| Skin | 3000 | 250 |

| Adipose | 3500 | 180 |

| Muscle | 600 | 50 |

| Brain | 85 | 15 |

Data compiled from findings reported in preclinical rat studies. nih.govnih.govresearchgate.net

Analysis of Excretion Pathways

Determining the routes and extent of elimination of a drug and its metabolites is a core component of pharmacokinetic research. For terbinafine, metabolism is extensive, and the resulting metabolites are eliminated from the body through various pathways. nih.govfda.govdrugbank.com In rats, the primary route of elimination for terbinafine and its metabolites is through the bile into the feces. nih.govfda.gov Studies using radiolabeled [¹⁴C]terbinafine in rats showed that approximately 71-80% of the dose is excreted via feces, with only a very small fraction of the parent drug found in urine. nih.govfda.gov

N-Desmethyl Terbinafine is one of the key metabolites subject to these excretion processes. nih.gov To accurately quantify its concentration in excreta such as urine and feces, robust bioanalytical methods are required. This compound is employed as an internal standard in LC-MS/MS methods to ensure the data's reliability. researchgate.netresearchgate.netnih.gov The standard corrects for matrix interference and extraction inefficiencies inherent in analyzing complex biological samples like feces.

In humans, the excretion profile differs from that of rats, with about 80% of terbinafine metabolites being eliminated in the urine. fda.govdrugbank.comresearchgate.net While the parent drug and N-desmethyl terbinafine are found only in trace amounts in human urine, other downstream metabolites are more abundant. nih.gov For instance, demethylcarboxybutylterbinafine is a major metabolite found in human urine, accounting for about 10% of an administered dose. nih.gov Preclinical studies in rats, which define the initial excretion profile, rely on the precise data generated using tools like this compound to understand these species-specific differences in drug elimination.

Table 2: Excretion Profile of Terbinafine and Metabolites in Different Species This table summarizes the primary excretion routes. The quantification of specific metabolites like N-Desmethyl Terbinafine in these pathways is enabled by internal standards such as this compound.

| Species | Primary Excretion Route | Approximate % of Dose in Urine | Approximate % of Dose in Feces | Reference |

| Rat | Fecal (Biliary) | < 2% (parent drug) | ~71% | fda.gov |

| Human | Renal | ~80% (metabolites) | ~20% | drugbank.comresearchgate.net |

Role in Investigating Terbinafine Bioactivation Pathways and Metabolite Formation

N-Desmethyl Terbinafine (B446) as an Intermediate in Reactive Metabolite Genesis

The bioactivation of Terbinafine involves its conversion into chemically reactive species, primarily through the action of cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.net A proposed mechanism for Terbinafine-related hepatotoxicity involves the formation of the reactive metabolite TBF-A. nih.govacs.orgnih.govnih.gov Studies have identified three primary N-dealkylation pathways that can lead to the formation of TBF-A. nih.govacs.orgresearchgate.net

The formation of the reactive metabolite TBF-A from Terbinafine can occur through multiple N-dealkylation routes. N-Desmethyl Terbinafine is a key intermediate in one of these pathways.

Pathway 1 (Direct Pathway): This pathway involves a single-step N-dealkylation of Terbinafine that directly yields TBF-A and N-methyl-1-naphthyl methylamine. nih.govresearchgate.net Under steady-state experimental conditions with human liver microsomes, this direct route was found to be the most significant source of TBF-A. nih.govnih.gov

Pathway 2 (via N-Desmethyl Terbinafine): This is a two-step process where N-Desmethyl Terbinafine is the intermediate. nih.govresearchgate.net

Step 2.1: Terbinafine undergoes N-demethylation to form N-Desmethyl Terbinafine and formaldehyde. nih.govresearchgate.net This initial step is considered the most efficient N-dealkylation reaction for Terbinafine. researchgate.net

Step 2.2A: The resulting N-Desmethyl Terbinafine is then metabolized via N-dealkylation to produce TBF-A and 1-naphthyl methylamine. nih.govresearchgate.net

Step 2.2B: A competing branch of this pathway involves the metabolism of N-Desmethyl Terbinafine to 1-naphthaldehyde and 6,6-dimethyl-2-hepten-4-yn-1-amine. nih.gov

Pathway 3 (Minor Pathway): This pathway is generally considered to be of minor significance. It begins with the formation of N-methyl-6,6-dimethyl-2-hepten-4-yn-1-amine from Terbinafine, which can then be metabolized to TBF-A. nih.govnih.gov

The accumulation of N-Desmethyl Terbinafine in plasma suggests that Pathway 2 is a relevant and likely source for TBF-A generation in a clinical context, drawing from the metabolism of both the parent drug and this major metabolite. nih.govnih.gov

The elucidation of these complex metabolic pathways has been achieved through a combination of computational modeling and experimental kinetics. nih.govnih.gov This integrated approach provides a more comprehensive understanding of Terbinafine bioactivation.

Computational Modeling: Deep learning models have been used to predict the probability of different N-dealkylation reactions. nih.govnih.gov These models predicted a high probability for the initial N-demethylation of Terbinafine to yield N-Desmethyl Terbinafine (Pathway 2.1). researchgate.net Subsequent modeling of N-Desmethyl Terbinafine metabolism predicted a higher probability for the pathway leading to TBF-A (Pathway 2.2A) compared to the competing pathway. nih.govresearchgate.net The probability of TBF-A formation was shown to increase significantly after the initial N-demethylation step. nih.gov

Experimental Studies: Steady-state kinetic experiments using human liver microsomes (HLM) have been crucial for validating and quantifying the metabolic pathways. nih.govnih.gov These experiments revealed high levels of TBF-A formation. nih.govnih.gov While experimental results confirmed the significance of N-demethylation to N-Desmethyl Terbinafine, they differed from modeling predictions regarding the most important source of TBF-A under steady-state conditions, highlighting the direct pathway (Pathway 1). nih.govnih.gov Phenotyping studies with specific CYP inhibitors and recombinant enzymes have identified CYP2C19 and CYP3A4 as major contributors to all N-dealkylation pathways, including the formation and subsequent metabolism of N-Desmethyl Terbinafine. acs.orgnih.govacs.org

The following table summarizes the findings from both computational and experimental approaches regarding the pathways to TBF-A formation.

| Pathway | Description | Computational Model Prediction | Experimental Findings (Steady-State) |

| Pathway 1 | Direct N-dealkylation of Terbinafine to TBF-A. | Low probability. nih.gov | Most important source of TBF-A (Vmax/Km of 4.0 pmol/min/mg protein/μΜ). nih.govnih.gov |

| Pathway 2 | Two-step process via N-Desmethyl Terbinafine. | High probability for initial N-demethylation (P=0.79). researchgate.net Subsequent TBF-A formation from the intermediate is significant (P=0.35). nih.gov | Initial N-demethylation is the most efficient reaction. researchgate.net Subsequent TBF-A formation is less efficient than Pathway 1. nih.gov |

Mechanistic Studies on the Reactivity and Fate of Metabolic Intermediates

The focus of mechanistic studies has been on the reactive aldehyde, TBF-A, formed from intermediates like N-Desmethyl Terbinafine. TBF-A is an allylic, propargylic aldehyde, a chemical structure that confers significant reactivity. researchgate.netresearchgate.net

Early studies were unable to detect TBF-A directly due to its high reactivity and instability. nih.govresearchgate.net Its existence was confirmed by trapping it with glutathione (GSH) during microsomal incubations, forming a stable conjugate. researchgate.netnih.govacs.org The major GSH conjugate is formed through a 1,6-Michael addition. nih.govacs.org

A key finding is that TBF-A possesses a second electrophilic site, which means the mono-GSH conjugate remains reactive. nih.govacs.org This allows it to potentially bind to a second molecule of GSH or, more critically, to cellular proteins. nih.govacs.org This binding to hepatobiliary proteins could lead to direct toxicity or trigger an immune-mediated reaction, potentially causing cholestatic dysfunction. nih.govacs.org Furthermore, research has demonstrated that the formation of these GSH conjugates is a reversible process. nih.govacs.org This reversibility implies that even after detoxification by GSH, the reactive aldehyde TBF-A can be released, posing a continued risk.

Kinetic studies have also shown that TBF-A exhibits first-order decay during metabolic reactions, meaning its concentration is a balance between its formation from precursors like N-Desmethyl Terbinafine and its subsequent degradation or adduction to molecules like GSH. nih.govnih.govresearchgate.net

Synthetic Strategies and Isotopic Labeling for N Desmethyl Terbinafine D7 and Analogues

De Novo Synthesis Routes for Deuterated Terbinafine (B446) Analogues

The de novo synthesis of deuterated terbinafine analogues, including N-Desmethyl Terbinafine-d7, involves constructing the molecule from simpler, isotopically labeled starting materials. While specific multi-step synthetic schemes for this compound are not extensively detailed in the public domain, general principles of organic synthesis and known reactions for creating similar structures can be applied. google.comgoogle.com

A plausible synthetic approach would involve the coupling of a deuterated naphthalene-containing fragment with a side-chain containing the tertiary butyl group and the enyne system. The synthesis of terbinafine and its analogues has been achieved using metal-catalyzed cross-coupling reactions. google.comgoogle.com For the deuterated version, a key precursor would be a deuterated naphthalene (B1677914) methanol (B129727), which can be prepared through various methods, including the reduction of the corresponding deuterated naphthaldehyde or naphthoic acid.

The synthesis would likely proceed through the following generalized steps:

Preparation of a deuterated naphthaldehyde or its equivalent: This could be achieved through deuteration of naphthalene followed by functionalization.

Formation of the deuterated (naphthalen-1-yl)methanamine core: This can be accomplished by reductive amination of the deuterated naphthaldehyde with an appropriate amine.

Synthesis of the deuterated side-chain: The (E)-6,6-dimethylhept-2-en-4-yn-1-ol side-chain would need to be synthesized with deuterium (B1214612) atoms at the desired positions.

Coupling of the two fragments: The final step would involve the coupling of the deuterated (naphthalen-1-yl)methanamine with the deuterated side-chain, likely through a nucleophilic substitution or a metal-catalyzed coupling reaction.

Methodologies for Deuterium Incorporation at Specific Molecular Sites

The introduction of deuterium atoms at specific locations within the N-Desmethyl Terbinafine molecule is essential for its use as an internal standard and for mechanistic studies. scbt.comshu.ac.uk Several methodologies can be employed for site-specific deuterium incorporation. nih.gov

Use of Deuterated Reagents: One of the most straightforward methods is to use deuterated reagents at specific steps of the synthesis. For example, using a deuterated reducing agent like sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LAD) can introduce deuterium at positions that undergo reduction.

H-D Exchange Reactions: Metal-catalyzed hydrogen-deuterium (H-D) exchange reactions are powerful tools for introducing deuterium into organic molecules. nih.gov Catalysts such as palladium on carbon (Pd/C) or platinum-based catalysts can facilitate the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D2O) or deuterium gas (D2). nih.gov The specific conditions of the reaction (temperature, pressure, catalyst) can be tuned to control the extent and location of deuteration. nih.gov For instance, subjecting a precursor molecule to a Pd/C catalyst in a D2O atmosphere can lead to the deuteration of aromatic and benzylic positions. nih.gov

Deuterated Building Blocks: A highly specific method involves the synthesis starting from commercially available or custom-synthesized deuterated building blocks. nih.gov For this compound, this could involve starting with a pre-deuterated naphthalene derivative.

The choice of method depends on the desired labeling pattern, the stability of the molecule under the reaction conditions, and the availability of deuterated reagents and precursors.

Preparation of Stable Isotope Labeled Impurities and Related Metabolites (e.g., N-Nitroso N-desmethyl Terbinafine D7)

Stable isotope-labeled impurities and metabolites are critical for identifying and quantifying these species in various matrices. The synthesis of compounds like N-Nitroso N-desmethyl Terbinafine D7 involves the chemical modification of the parent deuterated compound. clearsynth.comchemicalbook.com

The preparation of N-Nitroso N-desmethyl Terbinafine D7 would typically involve the nitrosation of this compound. This reaction is generally carried out by treating the secondary amine with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) or an organic nitrite under controlled conditions.

The general reaction is as follows: C₂₀H₁₆D₇N + HNO₂ → C₂₀H₁₅D₇N₂O + H₂O

The resulting N-nitroso compound is a key reference standard for analytical method development and validation, particularly in the context of drug safety and impurity profiling. synzeal.com The availability of its deuterated form allows for its accurate quantification in complex biological samples using isotope dilution mass spectrometry. clearsynth.comchemicalbook.com

Advanced Derivatization Techniques for Enhanced Analytical Detection

Chemical derivatization is often employed to improve the analytical properties of compounds for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). mdpi.comjfda-online.com While this compound is often used as an internal standard without derivatization in LC-MS/MS methods, derivatization can be beneficial in specific analytical scenarios to enhance sensitivity, improve chromatographic separation, or create more characteristic mass spectral fragmentation patterns. shu.ac.uknih.govnih.gov

Common derivatization strategies that could be applied to N-Desmethyl Terbinafine and its deuterated analogue include:

Silylation: This is a common derivatization technique for GC-MS analysis. jfda-online.comthescipub.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen on the secondary amine with a trimethylsilyl (B98337) (TMS) group. nih.gov This increases the volatility and thermal stability of the analyte, making it more amenable to GC analysis. jfda-online.com

Acylation: Acylation with reagents such as anhydrides (e.g., acetic anhydride) or acyl chlorides can also be used to derivatize the secondary amine. This can improve chromatographic peak shape and detection sensitivity. jfda-online.com

Alkylation: While less common for this specific compound, alkylation could be used to modify the secondary amine. jfda-online.com

The choice of derivatization reagent and technique depends on the analytical method being used and the specific goals of the analysis, such as improving detection limits or achieving better separation from interfering substances. mdpi.com

Broader Academic Research Applications and Future Perspectives

Application in Quantitative Proteomics Studies Utilizing Stable Isotope Labeling

The deuterated internal standard, N-Desmethyl Terbinafine-d7, holds significant potential for application in quantitative proteomics, particularly in studies employing Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). SILAC is a powerful metabolic labeling technique used to determine relative protein abundance in mass spectrometry-based proteomics. nih.govsigmaaldrich.comcreative-peptides.com In a typical SILAC experiment, cells are cultured in media containing either a "light" (naturally occurring) or a "heavy" (isotope-labeled) form of an essential amino acid. nih.govsigmaaldrich.com This leads to the incorporation of the respective amino acid into all newly synthesized proteins.

While carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) are more commonly used for labeling amino acids in SILAC to avoid chromatographic shifts that can occur with deuterium (B1214612), the principles of isotopic labeling are fundamental to the utility of this compound as an internal standard. sigmaaldrich.comsigmaaldrich.com In proteomics workflows, after cell lysis and protein digestion, the resulting peptide mixtures from different experimental conditions (e.g., treated vs. untreated) are combined. thermofisher.com The mass spectrometer can then distinguish between the light and heavy isotope-labeled peptides, and the ratio of their signal intensities provides a precise measure of the relative abundance of that protein between the samples. nih.govsigmaaldrich.com

The use of a deuterated standard like this compound is analogous to the "spike-in" SILAC approach, which is particularly useful for quantifying proteins from tissues or clinical samples where direct metabolic labeling is not feasible. bioanalysis-zone.com In this modified method, a known amount of a "heavy" labeled proteome (the SILAC standard) is mixed with the unlabeled proteome from the tissue of interest. bioanalysis-zone.com This allows for the relative quantification of thousands of proteins. bioanalysis-zone.com

Future perspectives in this area could involve the development of more sophisticated labeling strategies and computational tools to enhance the accuracy and scope of quantitative proteomics. nih.gov The integration of high-field asymmetric waveform ion mobility spectrometry (FAIMS) with SILAC has already shown promise in reducing ion interference and improving the accuracy of quantification. nih.gov As these technologies advance, the demand for high-quality, isotopically labeled internal standards like this compound will likely increase, facilitating more complex and comprehensive studies of cellular processes and disease mechanisms.

Environmental Monitoring and Fate Studies of Antifungal Agents and their Metabolites

The widespread use of antifungal agents in pharmaceuticals and agriculture has led to their emergence as environmental pollutants. rsc.orgrsc.org Consequently, there is a growing need to monitor their presence and understand their fate in various environmental matrices. Deuterated internal standards, such as this compound, are invaluable tools for the accurate quantification of these compounds and their metabolites in environmental samples. clearsynth.commdpi.comresearchgate.net

The analysis of environmental samples is often complicated by complex matrices that can interfere with the analytical signal, a phenomenon known as the matrix effect. mdpi.comresearchgate.net The use of a deuterated internal standard, which is chemically identical to the analyte but has a different mass, helps to correct for analyte loss during sample preparation and for matrix-induced signal suppression or enhancement in the mass spectrometer. mdpi.comresearchgate.nettireindustryproject.orgnih.gov This ensures more precise and reliable measurements of the target compound's concentration. clearsynth.com

A study on the presence of antifungal agents in aqueous environmental matrices highlighted the need for sensitive analytical methods to detect these compounds at low concentrations (ng/L). rsc.orgrsc.org The study successfully quantified several antifungals and their metabolites, including terbinafine (B446) and N-desmethyl-carboxyterbinafine, in river water, linking their presence to both animal and human use. rsc.orgrsc.org Although this compound was not explicitly used in this particular study, it exemplifies the type of internal standard that would be crucial for such environmental monitoring.

Future research in this area will likely focus on:

Developing multi-residue methods to simultaneously analyze a wider range of antifungal agents and their transformation products.

Investigating the stereochemistry of chiral antifungal agents in the environment, as different enantiomers can have different ecological effects. rsc.org

Conducting more extensive fate and transport studies to understand how these compounds move through and persist in different environmental compartments.

The availability of deuterated standards like this compound will be critical for the success of these future endeavors, enabling more comprehensive risk assessments and the development of strategies to mitigate the environmental impact of antifungal agents.

Advancements in High-Throughput and Automated Bioanalytical Method Development

The pharmaceutical industry continually strives for faster and more efficient bioanalytical methods to support drug discovery and development. chromatographyonline.com High-throughput screening and automated systems are essential for analyzing the large number of samples generated in pharmacokinetic and metabolic studies. The use of stable isotopically labeled (SIL) internal standards, such as this compound, is a cornerstone of modern quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. chromatographyonline.comnih.gov

SIL internal standards are considered the "gold standard" because they co-elute with the unlabeled analyte and exhibit similar ionization and fragmentation behavior in the mass spectrometer. chromatographyonline.com This allows for accurate correction of variations in sample extraction, injection volume, and matrix effects, leading to high precision and accuracy in quantification. chromatographyonline.comnih.gov The development of automated liquid-liquid extraction platforms, often using 96-well plates, has significantly increased the throughput of sample preparation for LC-MS/MS analysis of drugs like terbinafine in biological matrices. nih.gov

A sensitive and high-throughput ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed for the quantification of terbinafine in human plasma, utilizing terbinafine-d7 as the internal standard. researchgate.net This method, which involved liquid-liquid extraction from a small plasma volume (100 µL), demonstrated excellent linearity, precision, and accuracy, making it suitable for bioequivalence studies. researchgate.net

Future advancements in this field are expected to focus on:

Miniaturization: Further reduction in sample and solvent volumes, which lowers costs and is more environmentally friendly. chromatographyonline.com

Increased Automation: Fully automated workflows from sample preparation to data analysis will continue to improve efficiency and reduce the potential for human error. chromatographyonline.comcmbr-journal.com

Novel Separation Techniques: The exploration of new chromatographic and electrophoretic techniques to enhance resolution and speed. cmbr-journal.com

Advanced Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS) is becoming more common in quantitative bioanalysis, offering greater selectivity and the ability to perform retrospective data analysis. cmbr-journal.com

The continued development and availability of high-purity SIL internal standards like this compound will be crucial to support these technological advancements and meet the ever-increasing demands for high-throughput bioanalysis.

Integration of In Vitro, In Vivo, and In Silico Approaches in Drug Metabolism Research

A comprehensive understanding of a drug's metabolic fate is critical for assessing its efficacy and safety. escientificpublishers.com Modern drug metabolism research integrates data from in vitro, in vivo, and in silico models to build a complete picture of how a compound is absorbed, distributed, metabolized, and excreted (ADME). escientificpublishers.comnih.gov this compound, as a labeled metabolite of terbinafine, plays a vital role in these integrated studies, particularly in quantifying metabolic pathways. pharmaffiliates.com

In Vitro Studies: These experiments use subcellular fractions (like human liver microsomes), cultured cells (like hepatocytes), or recombinant enzymes to investigate specific metabolic reactions. escientificpublishers.com For example, in vitro studies have been used to identify the specific cytochrome P450 (CYP) enzymes responsible for the N-demethylation of terbinafine to N-desmethyl terbinafine. nih.gov Research has shown that CYP3A4 and CYP2C9 are major contributors to this metabolic pathway. nih.gov Using this compound as a standard allows for precise quantification of the metabolite formed in these assays.

In Silico Models: Computational tools and software are used to predict the metabolic fate of drug candidates based on their chemical structure. escientificpublishers.com These models can predict potential sites of metabolism and the likelihood of different metabolic reactions occurring. nih.govresearchgate.net For terbinafine, computational models have successfully predicted that N-demethylation is a primary metabolic pathway. nih.govresearchgate.net However, these models require validation with experimental data, where the quantification of metabolites using standards like this compound is essential.

The future of drug metabolism research lies in the tighter integration of these three approaches. In silico models will become more sophisticated, providing more accurate predictions that can guide more focused in vitro and in vivo experiments. This iterative cycle of prediction and experimental validation will accelerate the drug development process. The availability of labeled metabolites like this compound is fundamental to this integrated approach, providing the analytical tools needed to bridge the gap between computational predictions and biological reality.

Development of Novel Research Tools and Certified Reference Materials for this compound

The reliability and comparability of analytical measurements are underpinned by the availability of high-quality reference materials. bam.dewikipedia.org For a compound like this compound, its utility as an internal standard in various research applications necessitates its production as a well-characterized and potentially certified reference material (CRM).

Currently, this compound is available from several commercial suppliers as a research chemical or reference standard. pharmaffiliates.comvivanls.combiocompare.com These products are typically supplied with a Certificate of Analysis (CoA) that includes data on chemical identity and purity, often determined by techniques like NMR, mass spectrometry, and HPLC. vivanls.comtlcstandards.comcriver.com The isotopic enrichment is also a critical parameter that is specified. criver.com

The development of this compound into a CRM would involve a more rigorous characterization and certification process. bam.de CRMs are produced by national metrology institutes or accredited reference material producers and have a certified value for a specific property (e.g., purity, concentration) with a stated uncertainty. bam.deeuropa.eu This provides a higher level of confidence and traceability for analytical measurements.

Future perspectives in this area include:

Production of Certified Reference Materials: The transition from a research-grade standard to a CRM for this compound would enhance its value for regulated bioanalysis, clinical diagnostics, and environmental monitoring, where traceability and measurement uncertainty are paramount.

Development of Novel Labeled Analogs: The synthesis of other isotopically labeled versions of N-desmethyl terbinafine (e.g., with ¹³C or ¹⁵N) could provide alternative internal standards for specific applications where deuterium labeling might be suboptimal. sigmaaldrich.com

Expansion of Reference Material Libraries: The development of a broader range of certified reference materials for other terbinafine metabolites and related antifungal compounds would support more comprehensive research into the metabolism and environmental impact of this class of drugs.

The continuous development of these essential research tools, from well-characterized reference standards to fully certified reference materials, is crucial for advancing scientific knowledge and ensuring the quality and reliability of analytical data across diverse fields of study.

常见问题

Q. Methodological Approach :

- Sample Preparation : Use protein precipitation or solid-phase extraction to isolate the compound from plasma/serum.